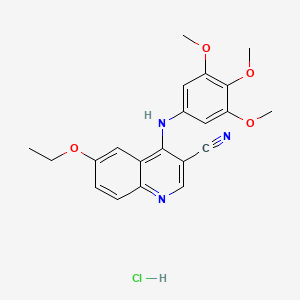

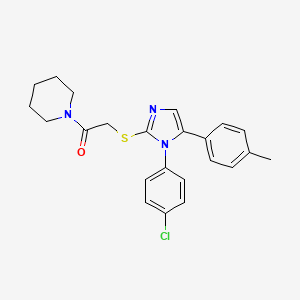

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

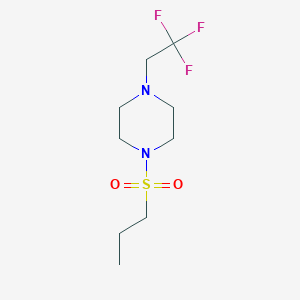

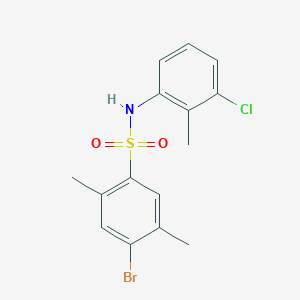

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide” is a compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C14H16N4OS and a molecular weight of 288.37.

Synthesis Analysis

The synthesis of such compounds often involves the modulation of the aliphatic chain linking the moiety to the piperidine ring . The amide substituent and the linker are also modulated . In some cases, the moiety is replaced with urea-like substructures .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

The chemical reactions involving this compound are often monitored by thin layer chromatography . The reactions may involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the thiadiazole ring . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学的研究の応用

Anti-arrhythmic Activity

One of the applications of compounds similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide is their anti-arrhythmic activity. A study synthesized derivatives including 1,3-thiazoles and 1,3,4-thiadiazoles, showing significant anti-arrhythmic effects (Abdel‐Aziz et al., 2009).

Antileishmanial Activity

Another application is in antileishmanial activity. Compounds with a structure incorporating elements of thiadiazoles and piperazinyl-linked benzamidine, resembling the core structure of the compound , have shown promising activity against Leishmania major (Tahghighi et al., 2011).

Antimicrobial Properties

Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. One study synthesized benzothiazole derivatives with antimicrobial efficacy (Anuse et al., 2019).

Anticancer Potential

The anticancer potential of similar compounds has also been explored. A study focused on thiadiazole and benzamide derivatives, evaluating their effectiveness against various cancer cell lines (Tiwari et al., 2017).

Anti-fatigue Effects

Research into benzamide derivatives, such as those structurally related to this compound, has indicated potential anti-fatigue effects. This was demonstrated in a study examining the endurance capacity in mice (Wu et al., 2014).

Anticonvulsant Activity

Compounds with a 1,3,4-thiadiazole structure have been synthesized and evaluated for their anticonvulsant activity, demonstrating potential therapeutic applications in this area (Harish et al., 2014).

作用機序

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins .

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This suggests that N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide might interact with its targets, leading to changes in their normal functioning, potentially inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

Given the potential interaction with hsp90 and the disruption of dna replication processes, it can be inferred that the compound may affect pathways related to protein folding and dna synthesis .

Pharmacokinetics

The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system (cns) level . This suggests that the compound might have good bioavailability.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to the degradation of several oncoproteins due to the inhibition of hsp90 activity . Additionally, it might inhibit the replication of both bacterial and cancer cells by disrupting processes related to DNA replication .

Action Environment

The temperature of the reaction mass during the synthesis of similar compounds has been reported to be a critical factor . This suggests that temperature might also influence the action and stability of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide.

将来の方向性

The future directions in the research of this compound and similar compounds could involve further exploration of their anticancer activities . There is also potential for the development of improved anticancer therapeutic strategies . The influence of the substituent on the compounds’ activity is a potential area of study .

特性

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-5,10,12H,6-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYYOEWPRGHETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

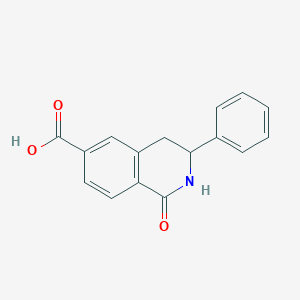

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)